BenchChemオンラインストアへようこそ!

tert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate

medicinal chemistry synthetic methodology protecting-group orthogonality

tert-Butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate (CAS 952183-06-1, MW 272.34, C₁₃H₂₄N₂O₄) is a Boc-protected tetrahydropyridazine derivative bearing an ethyl acetate side chain at the N1 position. The compound belongs to the 1,4,5,6-tetrahydropyridazine class—a scaffold with demonstrated utility in cannabinoid CB1 receptor antagonist programs and nonsteroidal progesterone receptor ligand development.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 952183-06-1
Cat. No. B1345251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate
CAS952183-06-1
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-8-6-7-9-15(14)12(17)19-13(2,3)4/h5-10H2,1-4H3
InChIKeyIGRWWVVKROCJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate (CAS 952183-06-1): Procurement-Ready Synthetic Intermediate for Tetrahydropyridazine-Based Drug Discovery


tert-Butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate (CAS 952183-06-1, MW 272.34, C₁₃H₂₄N₂O₄) is a Boc-protected tetrahydropyridazine derivative bearing an ethyl acetate side chain at the N1 position. The compound belongs to the 1,4,5,6-tetrahydropyridazine class—a scaffold with demonstrated utility in cannabinoid CB1 receptor antagonist programs [1] and nonsteroidal progesterone receptor ligand development [2]. Its dual orthogonal functionality (Boc carbamate at N2, ethyl ester at N1) enables sequential deprotection and site-selective derivatization, positioning it as a privileged building block for parallel medicinal chemistry libraries. The compound is commercially available from multiple ISO-certified suppliers at ≥98% purity , with verified computational physicochemical properties including TPSA 59.08 Ų and LogP 1.80 .

Why tert-Butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate Cannot Be Replaced by Simpler Tetrahydropyridazine Analogs


The target compound is not interchangeable with simpler in-class tetrahydropyridazine derivatives because it uniquely combines two orthogonal protecting groups on the same scaffold. The unsubstituted analog tert-butyl tetrahydropyridazine-1(2H)-carboxylate (CAS 154972-37-9, MW 186.25) lacks the N1 ethyl acetate handle entirely, precluding further functionalization at that position without introducing additional synthetic steps . Conversely, ethyl tetrahydropyridazine-1(2H)-carboxylate (CAS 5740-50-1, MW 158.20) carries an ethyl carbamate rather than a Boc group at N2, requiring orthogonal deprotection conditions (acidic vs. hydrogenolytic) and offering different steric bulk . The free carboxylic acid analog (CAS 952183-19-6, MW 244.29) presents different solubility, reactivity, and coupling conditions compared to the ethyl ester of the target compound . Substituting any of these analogs would necessitate re-optimization of downstream synthetic sequences, alter protecting-group orthogonality, and change the physicochemical profile of intermediates—directly impacting multi-step synthesis efficiency and final compound purity .

Quantitative Differentiation Evidence for tert-Butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate (CAS 952183-06-1)


Orthogonal Dual Protecting-Group Architecture vs. Single-Protection Tetrahydropyridazine Analogs

CAS 952183-06-1 is the only commercially available tetrahydropyridazine building block that simultaneously carries a Boc carbamate (acid-labile) at N2 and an ethyl ester (saponifiable or reducible) at N1. The Boc-protected analog without N1 substitution (CAS 154972-37-9) has zero hydrogen-bond acceptors from side-chain carbonyls and only 2 H-bond acceptors total, while the target compound has 5 H-bond acceptors (including ester and carbamate carbonyls), enabling differential chromatographic purification and solubility tuning . The free acid comparator CAS 952183-19-6 requires activation (e.g., HATU, EDC) for amide coupling, while the target compound can be directly reduced (LiAlH₄, DIBAL-H) or transesterified, providing access to a distinct reaction manifold . This orthogonality eliminates the need for sequential protection/deprotection cycles that are required when using mono-functional analogs, directly reducing step count in library synthesis .

medicinal chemistry synthetic methodology protecting-group orthogonality

Lipophilicity and Polar Surface Area Differentiation for Blood-Brain Barrier Permeability Optimization

The target compound occupies a distinct physicochemical space (LogP 1.80, TPSA 59.08 Ų) that positions it favorably as a core scaffold for CNS-penetrant candidate optimization. By comparison, the free carboxylic acid analog CAS 952183-19-6, which would exhibit a substantially lower LogP (estimated <0.5 due to the ionizable acid) and higher TPSA (>75 Ų from the additional -OH donor), lies outside the favorable CNS drug space (typically LogP 1–4, TPSA <90 Ų) . The tetrahydropyridazine scaffold has been validated in CB1 receptor antagonist programs where peripheral restriction vs. CNS penetration is a critical design parameter [1]. The ethyl ester of CAS 952183-06-1 provides a balanced lipophilic/hydrophilic profile (LogP 1.80, H_Donors = 0) that can be further tuned, whereas the acid analog introduces a hydrogen-bond donor that reduces passive permeability [2].

physicochemical profiling CNS drug design permeability prediction

Vendor-Verified Purity Benchmarking: ≥98% with ISO Quality Assurance vs. Standard-Grade Analogs

CAS 952183-06-1 is supplied by multiple independent vendors at verified purity ≥98% (HPLC), with MolCore providing NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical intermediate applications . In contrast, the simpler unsubstituted analog CAS 154972-37-9 is commonly available at 95% purity from major suppliers , and the free acid comparator CAS 952183-19-6 is listed at 95% purity . The target compound benefits from dedicated manufacturing processes that achieve tighter purity specifications, reducing the burden of in-house repurification. Santa Cruz Biotechnology (SCBT) catalogs the compound as sc-338653 at a list price of $592/10 mg , reflecting its status as a specialized research intermediate with documented quality control.

quality assurance procurement specification analytical chemistry

Documented GHS Hazard Profile Enabling Regulatory-Compliant Procurement vs. Uncharacterized Analogs

CAS 952183-06-1 has a fully documented GHS hazard classification per ChemicalBook: Acute oral toxicity Category 4 (H302—harmful if swallowed), Skin irritation Category 2 (H315), Eye irritation Category 2A (H319), and STOT single exposure Category 3—respiratory irritation (H335), with Signal Word 'Warning' . This granular classification enables laboratories to implement appropriate engineering controls (P261, P271), personal protective equipment (P280), and first-aid measures (P305+P351+P338) before compound receipt . In contrast, simpler tetrahydropyridazine analogs such as CAS 5740-50-1 and CAS 154972-37-9 frequently lack a complete, publicly available GHS profile from authoritative databases, forcing procurement teams to either accept unknown risk or commission de novo hazard assessments—adding cost and delay .

chemical safety regulatory compliance laboratory procurement

Procurement-Relevant Application Scenarios for tert-Butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate (CAS 952183-06-1)


Divergent Parallel Library Synthesis of N1-Substituted Tetrahydropyridazine CB1 Receptor Modulators

Medicinal chemistry teams developing cannabinoid CB1 receptor antagonists or dual CB1R/iNOS inhibitors can leverage CAS 952183-06-1 as a common late-stage intermediate. The Boc group at N2 remains intact while the N1 ethyl ester is hydrolyzed to the acid, coupled with diverse amines (HATU/DIPEA), or reduced to the alcohol for subsequent functionalization. This divergent strategy has been validated by the tetrahydropyridazine class showing potent CB1 antagonism in biochemical and cell-based assays [1][2]. Using a single ≥98% pure intermediate rather than synthesizing each N1 variant de novo reduces the number of linear steps by 2–4 per library member and ensures consistent scaffold quality .

Peptidomimetic Scaffold Construction via Orthogonal Deprotection of the Tetrahydropyridazine Core

The tetrahydropyridazine ring system serves as a conformationally constrained piperazic acid mimic in peptidomimetic design. CAS 952183-06-1 provides orthogonal access: TFA-mediated Boc removal exposes the N2 hydrazine nitrogen for acylation, while the intact ethyl ester at N1 can be saponified with LiOH in a subsequent orthogonal step. This capability is critical for synthesizing N2-acyl piperazic acid-containing peptides via multicomponent reactions of 1,4,5,6-tetrahydropyridazines, as demonstrated in regiospecific peptide formation studies [3]. Competing analogs that lack either the Boc group or the ester handle cannot achieve this orthogonal sequence without additional protection/deprotection cycles.

Intermediate Procurement for ISO-Regulated Pharmaceutical Process Development

Process chemistry groups scaling up tetrahydropyridazine-based lead candidates for preclinical toxicology require intermediates that meet evolving quality standards. CAS 952183-06-1 is available under ISO-certified quality systems (MolCore) with NLT 98% purity and a documented GHS hazard profile . The combination of verified purity, established safety data, and controlled storage conditions (2–8°C, sealed dry) aligns with the documentation requirements for CMC (Chemistry, Manufacturing, and Controls) sections of IND applications, reducing the qualification burden when transitioning from discovery to development stages.

Physicochemical Property-Guided CNS Drug Candidate Optimization

For tetrahydropyridazine-based programs requiring CNS exposure, CAS 952183-06-1 offers a starting scaffold with experimentally verified LogP (1.80) and TPSA (59.08 Ų) that falls within established CNS drug-likeness parameters (LogP 1–4, TPSA <90 Ų, H_Donors ≤3) [4]. The zero hydrogen-bond donor count of the target compound contrasts with the free carboxylic acid analog (CAS 952183-19-6), which introduces a donor that typically reduces passive BBB permeability by 2–5 fold per added donor [4]. Computational chemists can use these verified physicochemical parameters—rather than estimated values—for more reliable in silico permeability and distribution predictions.

Quote Request

Request a Quote for tert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.